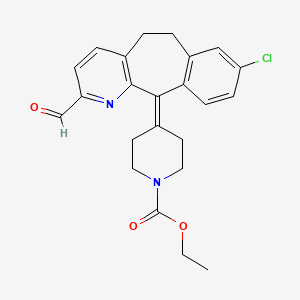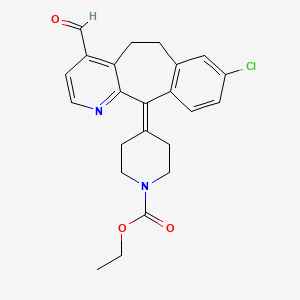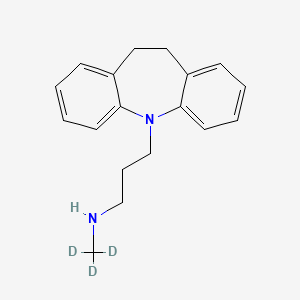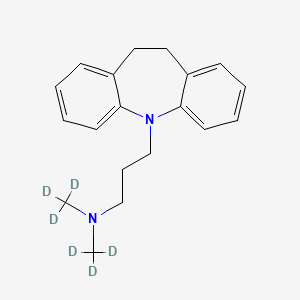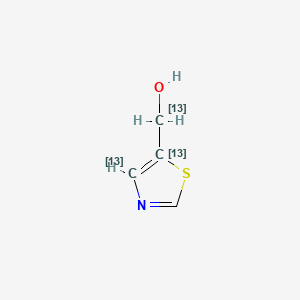
5-Thiazolemethanol-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiazolemethanol-13C3 is a labeled compound used primarily in scientific research. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The compound is labeled with carbon-13 isotopes, which makes it useful in various analytical and research applications, particularly in the field of proteomics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol-13C3 typically involves the incorporation of carbon-13 isotopes into the thiazole ring. This can be achieved through various synthetic routes, including the reaction of thiazole derivatives with carbon-13 labeled reagents under controlled conditions. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at low temperatures to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic labeling is consistent and the compound meets the required specifications for research use .
Análisis De Reacciones Químicas
Types of Reactions
5-Thiazolemethanol-13C3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole aldehydes or acids.
Reduction: Reduction reactions can convert it into thiazole alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups on the thiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiazole aldehydes, while reduction can produce thiazole alcohols. Substitution reactions can result in a variety of thiazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
5-Thiazolemethanol-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, to study the structure and dynamics of molecules.
Biology: In proteomics, it is used to label proteins and peptides, allowing researchers to track and analyze protein interactions and functions.
Medicine: The compound can be used in metabolic studies to understand the pathways and mechanisms of drug metabolism.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Thiazolemethanol-13C3 involves its incorporation into biological molecules, allowing researchers to study the molecular targets and pathways involved. The carbon-13 labeling provides a unique signature that can be detected using various analytical techniques, enabling detailed studies of molecular interactions and dynamics .
Comparación Con Compuestos Similares
Similar Compounds
5-Thiazolemethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Thiazole: The parent compound, which forms the basis for various derivatives, including 5-Thiazolemethanol-13C3.
Thiazole-4-carboxylic acid: Another derivative of thiazole, used in different research applications
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly valuable in analytical and research applications. The isotopic labeling allows for precise tracking and analysis of molecular interactions, providing insights that are not possible with non-labeled compounds .
Propiedades
IUPAC Name |
(4,5-13C2)1,3-thiazol-5-yl(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c6-2-4-1-5-3-7-4/h1,3,6H,2H2/i1+1,2+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBQQWDVVHGWDB-STGVANJCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13CH]=[13C](S1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
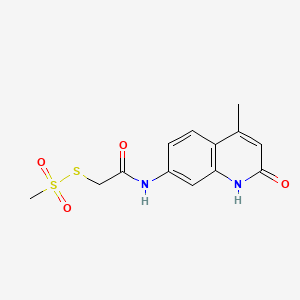
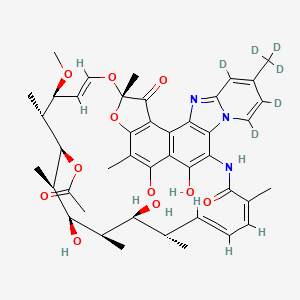

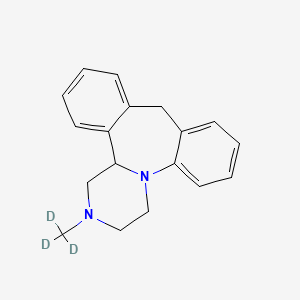
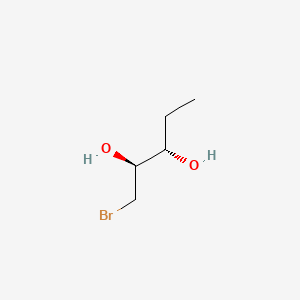
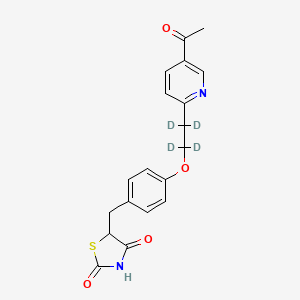
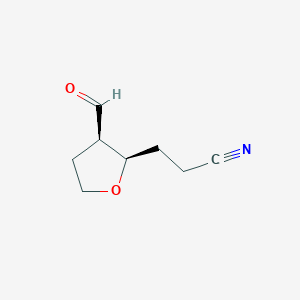

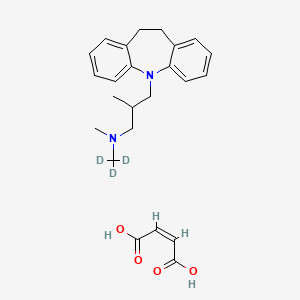
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
